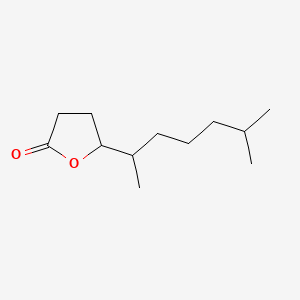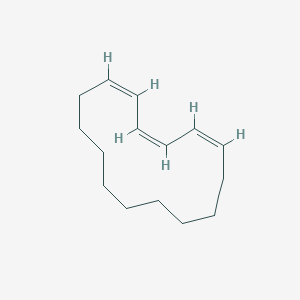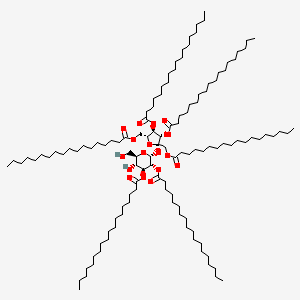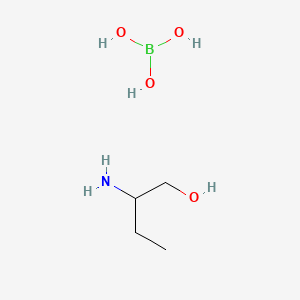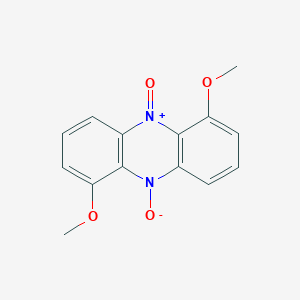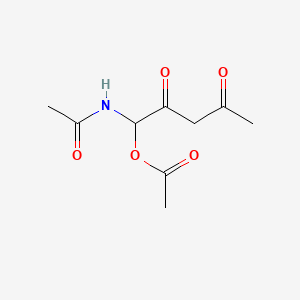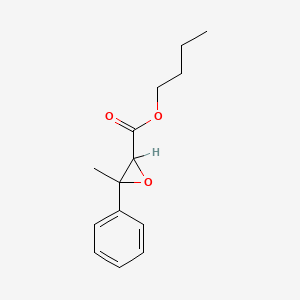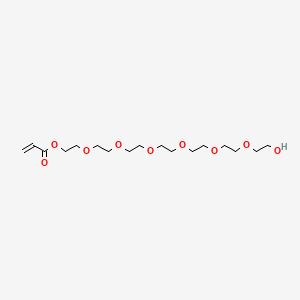
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is a chemical compound with the molecular formula C17H32O9. It is known for its unique structure, which includes multiple ether linkages and a hydroxyl group. This compound is used in various scientific and industrial applications due to its distinctive properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate typically involves the esterification of 2-propenoic acid with 20-hydroxy-3,6,9,12,15,18-hexaoxaicosanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and optimize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The acrylate group can participate in nucleophilic substitution reactions.
Polymerization: The acrylate moiety can undergo free radical polymerization to form polymers.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Substitution: Nucleophiles like amines or thiols can react with the acrylate group under basic conditions.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate free radical polymerization.
Major Products:
Oxidation: Formation of 20-oxo-3,6,9,12,15,18-hexaoxaicosyl acrylate.
Substitution: Formation of substituted acrylates.
Polymerization: Formation of poly(this compound).
Applications De Recherche Scientifique
20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of specialized polymers with unique properties.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in targeted drug delivery due to its ability to form stable complexes with various drugs.
Mécanisme D'action
The mechanism of action of 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate involves its ability to form stable complexes with other molecules through hydrogen bonding and van der Waals interactions. The multiple ether linkages and hydroxyl group contribute to its high solubility and reactivity, making it an effective agent in various applications .
Comparaison Avec Des Composés Similaires
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl octanoate
- 20-Hydroxy-3,6,9,12,15,18-hexaoxaicos-1-yl laurate
- tert-butyl (20-amino-3,6,9,12,15,18-hexaoxaicosyl)carbamate
Comparison: 20-Hydroxy-3,6,9,12,15,18-hexaoxaicosyl acrylate is unique due to its acrylate group, which allows it to undergo polymerization reactions, unlike its similar counterparts. This property makes it particularly valuable in the synthesis of specialized polymers and materials .
Propriétés
Numéro CAS |
85136-61-4 |
|---|---|
Formule moléculaire |
C17H32O9 |
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate |
InChI |
InChI=1S/C17H32O9/c1-2-17(19)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-6-5-20-4-3-18/h2,18H,1,3-16H2 |
Clé InChI |
JBJPOMNMCVIYPK-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)OCCOCCOCCOCCOCCOCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


